molecular formula C21H27N3OS2 B6044101 (2-Methylsulfanyl-1,3-thiazol-4-yl)-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone

(2-Methylsulfanyl-1,3-thiazol-4-yl)-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone

Cat. No.: B6044101
M. Wt: 401.6 g/mol
InChI Key: ALCQSWQDSJAAJK-UHFFFAOYSA-N
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Description

(2-Methylsulfanyl-1,3-thiazol-4-yl)-[9-(2-phenylethyl)-2,9-diazaspiro[45]decan-2-yl]methanone is a complex organic compound with a unique structure that combines a thiazole ring, a spirocyclic system, and a diazaspirodecane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylsulfanyl-1,3-thiazol-4-yl)-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the methylsulfanyl group. The spirocyclic system is then constructed through a series of cyclization reactions. The final step involves the attachment of the diazaspirodecane moiety under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts to accelerate reactions, as well as the implementation of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Methylsulfanyl-1,3-thiazol-4-yl)-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to modify the thiazole ring or the spirocyclic system.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to various reduced forms of the thiazole ring or spirocyclic system.

Scientific Research Applications

(2-Methylsulfanyl-1,3-thiazol-4-yl)-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2-Methylsulfanyl-1,3-thiazol-4-yl)-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2-Methylsulfanyl-1,3-thiazol-4-yl)-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone: shares structural similarities with other thiazole-containing compounds and spirocyclic molecules.

    Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

    Spirocyclic compounds: Often exhibit unique chemical and biological properties due to their rigid and complex structures.

Uniqueness

The uniqueness of this compound lies in its combination of a thiazole ring, a spirocyclic system, and a diazaspirodecane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(2-methylsulfanyl-1,3-thiazol-4-yl)-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3OS2/c1-26-20-22-18(14-27-20)19(25)24-13-10-21(16-24)9-5-11-23(15-21)12-8-17-6-3-2-4-7-17/h2-4,6-7,14H,5,8-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCQSWQDSJAAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CS1)C(=O)N2CCC3(C2)CCCN(C3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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